molecular formula C9H17NO3 B13179194 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid

Cat. No.: B13179194
M. Wt: 187.24 g/mol
InChI Key: OVJUQIJLJAJIBU-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid is a compound with a unique structure that includes a cyclopentyl ring substituted with an aminomethyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then subjected to a reaction with glyoxylic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group to a halide, which can then undergo further substitution.

Major Products Formed

    Oxidation: Formation of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-ketoacetic acid.

    Reduction: Formation of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyacetic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: Similar in structure but lacks the cyclopentyl ring.

    Gabapentin: Contains a similar aminomethyl group but has a different ring structure.

    Cyclopentylamine: Shares the cyclopentyl ring but lacks the hydroxyacetic acid moiety.

Uniqueness

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid is unique due to its combination of a cyclopentyl ring, aminomethyl group, and hydroxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid, a compound with a unique cyclopentane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C8_{8}H15_{15}NO3_{3}
  • Molecular Weight : Approximately 173.21 g/mol
  • Functional Groups :
    • Aminomethyl group
    • Hydroxyacetic acid moiety

These features contribute to its reactivity and interaction with biological systems, making it a candidate for therapeutic applications.

Research indicates that this compound modulates enzyme activities and receptor functions. The aminomethyl group enhances binding affinity to specific targets, potentially affecting various biochemical pathways. This modulation can lead to significant biological effects, including:

  • Enzyme Inhibition : It may inhibit certain enzyme activities, which could be beneficial in conditions where enzyme overactivity is problematic.
  • Receptor Interaction : The compound shows potential in interacting with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Interaction Studies

Studies have demonstrated that this compound interacts with specific molecular targets within biological systems. For example:

  • Enzyme Targets : It has been shown to modulate the activity of enzymes involved in metabolic pathways.
  • Receptor Targets : Interaction with receptors such as G-protein coupled receptors (GPCRs) may lead to altered signaling pathways.

Case Studies and Research Findings

  • Therapeutic Implications :
    • A study indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .
  • Analgesic Activity :
    • Research highlighted its analgesic properties, indicating a reduction in pain responses in experimental models .
  • Antioxidant Properties :
    • Preliminary data suggest that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
Glycolic AcidHydroxyacetic acid derivativeKnown for skin lightening effects; used in cosmetics
Lactic AcidHydroxycarboxylic acidInvolved in metabolic processes; used as a preservative
SerineAmino acid structurePlays a critical role in protein synthesis
3-Methylcyclopentyl-2-hydroxyacetic acidSimilar cyclopentane ring structureAlters steric properties

This comparative analysis highlights the distinctiveness of this compound due to its unique cyclopentane ring structure and functional groups.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H17NO3/c1-6-2-3-9(4-6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13)

InChI Key

OVJUQIJLJAJIBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C(C(=O)O)O

Origin of Product

United States

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